molecular formula C19H12BrF B12838896 Benz(a)anthracene, 7-bromomethyl-6-fluoro- CAS No. 34346-97-9

Benz(a)anthracene, 7-bromomethyl-6-fluoro-

Cat. No.: B12838896
CAS No.: 34346-97-9
M. Wt: 339.2 g/mol
InChI Key: DUVKQTYQIMYHMP-UHFFFAOYSA-N
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Description

Benz(a)anthracene, 7-bromomethyl-6-fluoro- is a derivative of benz(a)anthracene, a polycyclic aromatic hydrocarbon (PAH) known for its occurrence in smoke and mineral oils. This compound is of interest due to its unique chemical structure, which includes a bromomethyl and a fluoro substituent on the benz(a)anthracene framework. These modifications can significantly alter the compound’s chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benz(a)anthracene, 7-bromomethyl-6-fluoro- typically involves multi-step organic reactions. One common route starts with the bromination of benz(a)anthracene to introduce the bromomethyl group. This is followed by a fluorination step to add the fluoro substituent. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired substitutions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Benz(a)anthracene, 7-bromomethyl-6-fluoro- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove or alter existing functional groups.

    Substitution: This reaction can replace the bromomethyl or fluoro groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include nucleophiles like sodium azide (NaN₃) and bases like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benz(a)anthracene derivatives with hydroxyl or carbonyl groups, while substitution reactions could produce a variety of new compounds depending on the nucleophile used.

Scientific Research Applications

Benz(a)anthracene, 7-bromomethyl-6-fluoro- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its interactions with biological macromolecules like DNA and proteins.

    Medicine: Investigated for its potential as a chemotherapeutic agent due to its ability to interact with cellular components.

    Industry: Used in the development of materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism by which Benz(a)anthracene, 7-bromomethyl-6-fluoro- exerts its effects involves its interaction with cellular components. The bromomethyl group can form covalent bonds with nucleophilic sites in DNA, leading to mutations and potentially carcinogenic effects. The fluoro group can influence the compound’s electronic properties, affecting its reactivity and interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Benz(a)anthracene: The parent compound without the bromomethyl and fluoro substituents.

    7-Methylbenz(a)anthracene: A derivative with a methyl group instead of a bromomethyl group.

    6-Fluorobenz(a)anthracene: A derivative with only the fluoro substituent.

Uniqueness

Benz(a)anthracene, 7-bromomethyl-6-fluoro- is unique due to the presence of both bromomethyl and fluoro groups, which can significantly alter its chemical reactivity and biological activity compared to its parent compound and other derivatives.

Biological Activity

Benz(a)anthracene, 7-bromomethyl-6-fluoro- (commonly referred to as 7-Bromo-6-fluorobenz(a)anthracene) is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its complex biological activity, particularly in the context of carcinogenicity and metabolic interactions. This article explores the biological activity of this compound, drawing from diverse research findings and case studies.

Overview of Benz(a)anthracene and Its Derivatives

Benz(a)anthracene is a well-studied PAH known for its weak carcinogenic properties. The introduction of halogen substituents, such as bromine and fluorine, can significantly alter its biological activity. For instance, studies have shown that fluorination can modulate the compound's reactivity and interaction with biological macromolecules, including DNA.

Carcinogenicity and Metabolic Activation

  • Carcinogenic Potential :
    • Benz(a)anthracene itself is classified as a weak carcinogen. However, its derivatives, particularly those modified with halogens, exhibit varying degrees of tumor-initiating activity. For example, the compound has been shown to have tumor-initiating properties in mouse skin bioassays, albeit less potent than other derivatives like 7,12-dimethylbenz(a)anthracene (DMBA) .
    • The presence of bromine and fluorine in the structure may influence the compound's metabolic activation pathways, potentially leading to enhanced or diminished carcinogenic effects .
  • Metabolic Pathways :
    • The metabolism of benz(a)anthracene involves bioalkylation processes that lead to the formation of reactive metabolites capable of binding to DNA. This interaction is critical for understanding its carcinogenic mechanisms .
    • Research indicates that fluorinated derivatives may form distinct electrophilic diol epoxides that can covalently bind to DNA, resulting in significant biological effects .

Table 1: Comparative Carcinogenicity of Benz(a)anthracene Derivatives

CompoundTumor Initiation ActivityReference
Benz(a)anthraceneWeak
7-Bromo-6-fluorobenz(a)anthraceneModerate
7,12-Dimethylbenz(a)anthracene (DMBA)Strong

Case Study: Mouse Skin Bioassay

In a classic mouse skin bioassay designed to assess the carcinogenic potential of various PAHs, benz(a)anthracene derivatives were evaluated for their ability to initiate tumors. The results indicated that while benz(a)anthracene itself was weakly active, the introduction of halogens such as bromine and fluorine enhanced its tumor-initiating capacity compared to non-halogenated analogs .

The mechanisms underlying the biological activity of benz(a)anthracene derivatives are multifaceted:

  • Bioalkylation : This process involves the introduction of alkyl groups into the hydrocarbon structure, which is crucial for activating the compound's carcinogenic potential. Studies have shown that benz(a)anthracene readily undergoes bioalkylation in vivo, leading to significant tissue reactivity .
  • Formation of Reactive Metabolites : The metabolic conversion of benz(a)anthracene can lead to the formation of various reactive metabolites that interact with cellular components. For instance, diol epoxides formed during metabolism are known to bind covalently with DNA, potentially leading to mutations and cancer .

Properties

CAS No.

34346-97-9

Molecular Formula

C19H12BrF

Molecular Weight

339.2 g/mol

IUPAC Name

7-(bromomethyl)-6-fluorobenzo[a]anthracene

InChI

InChI=1S/C19H12BrF/c20-11-17-15-8-4-1-5-12(15)9-16-14-7-3-2-6-13(14)10-18(21)19(16)17/h1-10H,11H2

InChI Key

DUVKQTYQIMYHMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C4=CC=CC=C4C=C(C3=C2CBr)F

Origin of Product

United States

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